Home > Products > Screening Compounds P138286 > N-Desmethyltoremifene
N-Desmethyltoremifene - 110503-61-2

N-Desmethyltoremifene

Catalog Number: EVT-379837
CAS Number: 110503-61-2
Molecular Formula: C25H26ClNO
Molecular Weight: 391.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyltoremifene (NDMT) is a major active metabolite of toremifene, an anti-estrogen medication. [, , ] While toremifene itself is used in the treatment of breast cancer in postmenopausal women, NDMT exhibits its own distinct pharmacological properties and is a subject of significant scientific interest. [, ] NDMT is primarily studied in the context of cancer research, particularly its potential role in combating multidrug resistance in breast cancer cells. [, ]

Toremifene Citrate

Compound Description: Toremifene citrate is a non-steroidal antiestrogen medication primarily used to treat hormone receptor-positive breast cancer in postmenopausal women. [, , , , , , , , , , , , ] It is a prodrug that is metabolized in the liver to its active metabolite, N-desmethyltoremifene. [, ] Toremifene citrate exerts its anti-cancer effects by binding to estrogen receptors in breast tissue, blocking the effects of estrogen and inhibiting tumor growth. [] Additionally, toremifene citrate has shown potential in preventing bone fractures in men with prostate cancer undergoing androgen deprivation therapy. []

Relevance: Toremifene citrate is the parent compound of N-desmethyltoremifene, meaning N-desmethyltoremifene is formed in the body from the metabolism of toremifene citrate. [, ] Structurally, N-desmethyltoremifene is simply toremifene without a methyl group. While toremifene citrate itself has biological activity, N-desmethyltoremifene is considered the primary active metabolite and is responsible for much of the drug's anti-cancer effects. [, , ] Studies have shown that both compounds exhibit similar inhibitory effects on certain cytochrome P450 enzymes. []

4-Hydroxytoremifene

Compound Description: 4-Hydroxytoremifene is a metabolite of toremifene, generated through metabolic processes in the liver. [, ] This metabolite has been investigated for its anti-cancer properties, particularly its effects on the growth of breast cancer cell lines. []

Relevance: As a fellow metabolite of toremifene, 4-hydroxytoremifene shares structural similarities with N-desmethyltoremifene. [] Both compounds are involved in the metabolic pathway of toremifene and contribute to the overall pharmacological effects of the parent drug. [, ] Research suggests that both 4-hydroxytoremifene and N-desmethyltoremifene can influence the growth of breast cancer cells. []

Toremifene N-oxide

Compound Description: Toremifene N-oxide is a metabolite formed during the metabolism of toremifene, specifically through an oxidation reaction. [] While not as extensively studied as other toremifene metabolites, its formation through peroxidase enzyme activity has been linked to potential DNA damage. []

Relevance: Toremifene N-oxide is another metabolite of toremifene, sharing structural similarities with N-desmethyltoremifene. [] Both are products of toremifene metabolism, although their specific roles and activities may differ. [] The formation of both metabolites from toremifene highlights the diverse ways the body can metabolize drugs, leading to a range of metabolites with varying effects.

α-Hydroxytoremifene

Compound Description: α-Hydroxytoremifene is a metabolite of toremifene identified in rat, mouse, and human liver microsomes. [] It is formed through the enzymatic activity of cytochrome P450 enzymes. [] This metabolite is analogous to α-hydroxytamoxifen, a metabolite of the related drug tamoxifen. []

Relevance: α-Hydroxytoremifene, like N-desmethyltoremifene, is a product of toremifene metabolism in various species, including humans. [] This finding suggests a common metabolic pathway for toremifene across species, which can be valuable for understanding drug metabolism and potential interspecies differences in drug effects. [] The discovery of α-hydroxytoremifene as a toremifene metabolite, mirroring the presence of α-hydroxytamoxifen in tamoxifen metabolism, underscores the structural and metabolic similarities between these two anti-cancer agents. []

Tamoxifen

Compound Description: Tamoxifen is another non-steroidal antiestrogen medication, similar in structure and function to toremifene. [, ] It is commonly used in the treatment and prevention of breast cancer, particularly hormone receptor-positive breast cancer. [, ] Like toremifene, tamoxifen is a prodrug that gets metabolized into active metabolites. []

Relevance: Although not a direct metabolite of toremifene, tamoxifen is structurally similar and shares a similar mechanism of action with toremifene. [, ] Both drugs are selective estrogen receptor modulators (SERMs) that act by binding to estrogen receptors in breast tissue, blocking the effects of estrogen. [] The metabolism of both tamoxifen and toremifene leads to the formation of N-desmethyl metabolites (N-desmethyltamoxifen and N-desmethyltoremifene, respectively), which are key active metabolites contributing to their anti-cancer activities. [, ] This parallel metabolism highlights the comparable pharmacological profiles of these two anti-cancer agents. [, ]

N-Desmethyltamoxifen

Compound Description: N-Desmethyltamoxifen is the primary active metabolite of tamoxifen. [] Like N-desmethyltoremifene, it is formed through demethylation of the parent drug. [] N-Desmethyltamoxifen is a potent antiestrogen and plays a significant role in the therapeutic effects of tamoxifen in breast cancer treatment. []

Relevance: N-Desmethyltamoxifen is the analogous metabolite to N-desmethyltoremifene in the related drug tamoxifen. [] Both metabolites are generated through N-demethylation and are considered principal active metabolites of their respective parent drugs, tamoxifen and toremifene. [] This parallel metabolic pathway and shared active metabolite status highlight the pharmacological similarities between tamoxifen and toremifene in breast cancer treatment. []

Classification and Source

N-Desmethyltoremifene is classified as a pharmaceutical metabolite, specifically a product of the metabolic conversion of toremifene. It is primarily formed through the action of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs . The compound can be found in various biological fluids following the administration of toremifene.

Synthesis Analysis

The synthesis of N-desmethyltoremifene occurs naturally as part of the metabolic pathway for toremifene. Toremifene itself is synthesized through several steps:

  1. O-Alkylation: The process begins with 4-hydroxybenzophenone being O-alkylated with 2-chloroethyl dimethylamine, yielding an intermediate compound.
  2. Condensation: This intermediate is then condensed with cinnamaldehyde in the presence of lithium aluminum hydride to produce another intermediate.
  3. Formation of Toremifene: The resulting intermediate undergoes treatment with thionyl chloride to yield toremifene base, which is subsequently converted into toremifene citrate by reacting with citric acid in an aqueous ethanol solution .

N-Desmethyltoremifene is produced through the demethylation of toremifene, primarily facilitated by hepatic enzymes during drug metabolism.

Chemical Reactions Analysis

N-Desmethyltoremifene participates in various chemical reactions primarily related to its role as a metabolite:

  1. Metabolic Pathways: It is predominantly formed via oxidative demethylation from toremifene, facilitated by cytochrome P450 enzymes.
  2. Receptor Binding: N-Desmethyltoremifene interacts with estrogen receptors, competing with endogenous estrogens and modulating gene expression related to cell proliferation and apoptosis.
  3. Inhibition Studies: Kinetic studies have shown that N-desmethyltoremifene acts as a competitive inhibitor for CYP3A4, indicating potential interactions with other drugs metabolized by this enzyme .
Mechanism of Action

The mechanism by which N-desmethyltoremifene exerts its biological effects involves:

  • Estrogen Receptor Modulation: It binds to estrogen receptors, exerting antiestrogenic effects that inhibit tumor growth in hormone-dependent cancers.
  • Gene Regulation: The binding induces conformational changes that affect transcriptional activity related to cellular proliferation and differentiation.
  • Apoptosis Induction: Similar to its parent compound, it may promote apoptosis in cancer cells through various signaling pathways .
Physical and Chemical Properties Analysis

N-Desmethyltoremifene exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 108–110 °C .
  • Solubility: Sparingly soluble in methanol and slightly soluble in ethanol; very slightly soluble in water (0.000409 mg/mL at 37 °C) .
  • Partition Coefficient (log P): Approximately 6.8, indicating high lipophilicity which affects its absorption and distribution within biological systems .
  • pKa Value: Approximately 8.76, suggesting it behaves as a weak base under physiological conditions.

These properties influence its pharmacokinetics and bioavailability.

Applications

N-Desmethyltoremifene has several scientific applications:

  1. Pharmacological Research: As a metabolite of interest, it aids in understanding drug metabolism and interactions within the body.
  2. Cancer Treatment: Its role as an antiestrogenic agent positions it as a subject for further research into its potential applications in treating hormone-sensitive cancers.
  3. Doping Control: Due to its presence as a metabolite in urine after administration of toremifene, it is analyzed for doping control purposes in sports .
Chemical Characterization and Synthesis

Structural Identification and Isomeric Variants

N-Desmethyltoremifene (systematic name: 2-[4-[(Z)-4-Chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine) is the primary in vivo metabolite of the selective estrogen receptor modulator toremifene. Its molecular formula is C₂₅H₂₆ClNO, with a molecular weight of 391.95 g/mol [1] [3] [6]. The compound features a stereospecific Z-configuration (formerly cis-configuration) at the olefinic bond connecting the triphenylethylene scaffold and the chlorobutene side chain. This geometry is critical for its antiestrogenic activity, as E-isomers exhibit reduced receptor binding affinity [2] [6].

Structurally, N-desmethyltoremifene differs from the parent drug by the absence of one methyl group on the terminal amine of the aminoethoxy side chain. The free base form (CAS 110503-61-2) is commonly used for research, though a hydrochloride salt (CAS 176671-73-1) is available for enhanced stability in analytical applications [5] [8]. Characterization techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography, which collectively confirm the demethylated amine and verify stereochemical purity [2] [6].

Physicochemical Properties

N-Desmethyltoremifene exhibits distinct solubility and stability characteristics:

  • Solubility: It is highly lipophilic, with an experimental log P (octanol/water partition coefficient) of 6.26 [5]. The compound demonstrates low aqueous solubility but is soluble in organic solvents like methanol and ethanol. This property influences its pharmacokinetic behavior, particularly tissue distribution and metabolic clearance [2] [6].
  • Stability: The pure solid is sensitive to ultraviolet light, necessitating storage under inert conditions. Stability studies indicate degradation under acidic or oxidizing conditions, forming quinone-like by-products [2] [7].
  • Thermal Properties: The free base decomposes at temperatures exceeding 280°C, while the hydrochloride salt shows a boiling point of 540.8°C at atmospheric pressure [5].

Table 1: Physicochemical Profile of N-Desmethyltoremifene

PropertyValueMeasurement Conditions
Molecular Weight391.95 g/mol-
log P (LogP)6.26Octanol/water system
Aqueous Solubility<0.01 mg/mL25°C
Boiling Point540.8°C760 mmHg
Flash Point280.9°C-

Synthetic Pathways and Production Methodologies

The synthesis of N-desmethyltoremifene occurs primarily via metabolic or chemical demethylation:

  • Metabolic Pathway: In vivo, hepatic cytochrome P450 3A4 (CYP3A4) catalyzes oxidative N-demethylation of toremifene, converting it to N-desmethyltoremifene. This metabolite accumulates at plasma concentrations approximately 2-fold higher than the parent drug during steady-state therapy [3] [6].
  • Chemical Synthesis: Industrially, N-desmethyltoremifene is synthesized through selective demethylation of toremifene base using reagents like α-chloroethyl chloroformate. The process involves:
  • Alkylation of 4-hydroxybenzophenone with 2-chloroethylmethylamine to form an intermediate ketone.
  • Grignard addition with (3-phenylallyl)magnesium bromide.
  • Dehydration and stereoselective isomer isolation.
  • Purification via silica gel chromatography to achieve >95% chemical purity [2] [8].

Large-scale production requires strict control of reaction temperature (20–40°C) and anhydrous conditions to prevent by-product formation. The final product is typically isolated as a crystalline solid or hydrochloride salt [6] [8].

Impurity Profiling and Analytical Standards

As a pharmacologically active metabolite, N-desmethyltoremifene is both an impurity in toremifene drug substances and an analytical reference standard:

  • Impurity Classes: Identified impurities include geometric isomers (E-toremifene), desmethyl analogs with altered chloro-substitution, and oxidative products like hydroxylated derivatives [6] [9]. The E-isomer is a specified impurity limited to ≤0.3% in pharmaceutical-grade toremifene citrate [2].
  • Analytical Methods:
  • Chromatography: Reverse-phase HPLC with UV detection (λ=278 nm) resolves N-desmethyltoremifene from structural analogs. Mobile phases typically combine acetonitrile and ammonium acetate buffers (pH 4.5) [2] [9].
  • Mass Spectrometry: Liquid chromatography-tandem mass spectrometry enables quantification in biological matrices, with a lower limit of detection of 5 ng/mL [3] [6].
  • Reference Standards: Certified reference materials (e.g., Catalog TRC-H972940) provide traceable purity ≥95%, validated against pharmacopeial methods. These standards include comprehensive certificates of analysis detailing chromatographic purity, water content, and residual solvents [7] [9].

Table 2: Analytical Methods for N-Desmethyltoremifene Quantification

TechniqueConditionsApplication
HPLC-UVC18 column, 40:60 acetonitrile/ammonium acetateBulk drug impurity profiling
LC-MS/MSESI+ mode, m/z 392→58 transitionPlasma pharmacokinetic studies
NMR Spectroscopy¹H (500 MHz), ¹³C (125 MHz) in CDCl₃Structural confirmation

Regulatory guidelines (ICH Q3B) require rigorous profiling of N-desmethyltoremifene in toremifene formulations due to its potential to modulate cytochrome P450 enzymes—notably inhibiting CYP3A4, CYP2C8, and CYP2B6 at therapeutic concentrations [3] [9].

Properties

CAS Number

110503-61-2

Product Name

N-Desmethyltoremifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine

Molecular Formula

C25H26ClNO

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-

InChI Key

WKJKBQYEFAFHCY-IZHYLOQSSA-N

SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

N-demethyltoremifene
N-desmethyltoremifene
N-desmethyltoremifene, (E)-isome

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.